
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone is an organic compound that features a phenolic hydroxyl group, a methyl group, and a pyrrolidine ring attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-6-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The phenolic hydroxyl group in this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid, bromine, or sulfuric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced products.
Substitution: Nitrated, halogenated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenolic hydroxyl group and the pyrrolidine ring can participate in hydrogen bonding, hydrophobic interactions, or other molecular interactions that influence its biological effects.
Comparación Con Compuestos Similares
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Lacks the methyl group on the aromatic ring.
(2-Hydroxy-6-methylphenyl)(morpholin-1-yl)methanone: Contains a morpholine ring instead of a pyrrolidine ring.
(2-Hydroxy-6-methylphenyl)(piperidin-1-yl)methanone: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: The presence of the methyl group on the aromatic ring and the pyrrolidine ring in (2-Hydroxy-6-methylphenyl)(pyrrolidin-1-yl)methanone distinguishes it from similar compounds. These structural features can influence its reactivity, biological activity, and overall properties, making it a unique compound for various applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(2-hydroxy-6-methylphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H15NO2/c1-9-5-4-6-10(14)11(9)12(15)13-7-2-3-8-13/h4-6,14H,2-3,7-8H2,1H3 |
Clave InChI |
QQJHTWWAEKIBCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)O)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


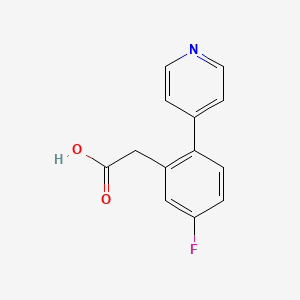
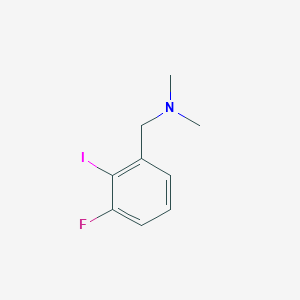
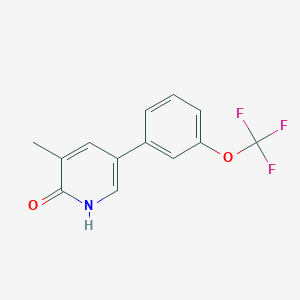
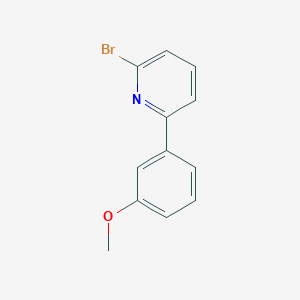


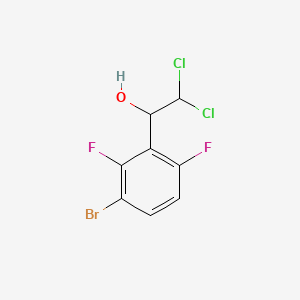

![tert-Butyl 5-(2-hydroxyethyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14767528.png)
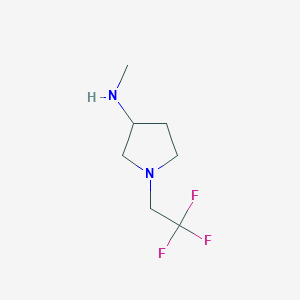

![(R)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14767554.png)

![N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14767568.png)
